

# Application Notes and Protocols for Molecular Docking Studies of Enavogliflozin with SGLT2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enavogliflozin*

Cat. No.: *B607307*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Enavogliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.<sup>[1]</sup> By blocking SGLT2, **Enavogliflozin** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.<sup>[1]</sup> Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of a ligand (in this case, **Enavogliflozin**) to its protein target (SGLT2). These studies provide valuable insights into the molecular interactions driving the inhibitory activity and can guide the development of new and improved therapeutic agents.

The noteworthy efficacy of **Enavogliflozin** is attributed to its distinct structural features.<sup>[1]</sup> Its dihydrobenzofuran moiety imparts a rigid conformation that facilitates robust hydrophobic and  $\pi$ - $\pi$  stacking interactions with the SGLT2 binding pocket.<sup>[1]</sup> This structural rigidity is believed to contribute to a higher binding affinity and a slower rate of dissociation from the target protein.<sup>[1]</sup>

## Data Presentation

While specific quantitative binding energy data for **Enavogliflozin** from peer-reviewed literature is not readily available, the following table presents representative data from a molecular docking study of a structurally similar and well-characterized SGLT2 inhibitor, Empagliflozin.

This data serves as a valuable reference for understanding the potential interactions of **Enavogliflozin** with the SGLT2 active site.

| Parameter                   | Value | Interacting Residues                  | Reference           |
|-----------------------------|-------|---------------------------------------|---------------------|
| Binding Affinity (kcal/mol) | -9.5  | N/A                                   | <a href="#">[2]</a> |
| Hydrogen Bond Interactions  | N/A   | N75, H80, E99, S287, W291, K321, Q457 | <a href="#">[3]</a> |
| Hydrophobic Interactions    | N/A   | Y290                                  | <a href="#">[3]</a> |
| π-π Stacking Interactions   | N/A   | Phe98 (with the aglycone moiety)      | <a href="#">[1]</a> |

## Signaling Pathway of SGLT2 Inhibition

SGLT2 inhibitors like **Enavogliflozin** have been shown to modulate intracellular signaling pathways, contributing to their therapeutic effects beyond glycemic control. One of the key pathways affected is the AMPK/AKT/FOXO signaling cascade. Inhibition of SGLT2 can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. This can subsequently influence the AKT/FOXO pathway, which is involved in processes such as gluconeogenesis and cell survival.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Reverse translational approach to clarify the strong potency of enavogliflozin, a novel sodium-glucose cotransporter 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Molecular Docking Studies of Enavogliflozin with SGLT2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607307#molecular-docking-studies-of-enavogliflozin-with-sglt2>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)